Thromboxane

Platelet Biology Vascular Pharmacology Eicosanoid Research

Thromboxane (CAS 66719-58-2) refers to a class of eicosanoids characterized by a six-membered ether-containing ring, with thromboxane A2 (TXA2) being the biologically active form. TXA2 is enzymatically synthesized from prostaglandin H2 by thromboxane-A synthase in activated platelets and exerts its biological effects by interacting with specific G protein-coupled thromboxane-prostanoid (TP) receptors on target cells, leading to platelet aggregation, vasoconstriction, and other physiological responses.

Molecular Formula C20H40O
Molecular Weight 296.5 g/mol
CAS No. 66719-58-2
Cat. No. B8750289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThromboxane
CAS66719-58-2
Molecular FormulaC20H40O
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(CCCO1)CCCCCCC
InChIInChI=1S/C20H40O/c1-3-5-7-9-11-13-17-20-19(16-14-18-21-20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m0/s1
InChIKeyRZWIIPASKMUIAC-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thromboxane CAS 66719-58-2: Essential Baseline for TXA2 Pathway Research and Assay Design


Thromboxane (CAS 66719-58-2) refers to a class of eicosanoids characterized by a six-membered ether-containing ring, with thromboxane A2 (TXA2) being the biologically active form. TXA2 is enzymatically synthesized from prostaglandin H2 by thromboxane-A synthase in activated platelets [1] and exerts its biological effects by interacting with specific G protein-coupled thromboxane-prostanoid (TP) receptors on target cells, leading to platelet aggregation, vasoconstriction, and other physiological responses [2].

Why Thromboxane CAS 66719-58-2 Cannot Be Substituted by Generic Analogs Without Quantitative Validation


Substituting thromboxane A2 (TXA2) with in-class analogs such as U46619 or I-BOP without quantitative validation introduces substantial experimental risk due to three key sources of variability. First, native TXA2 has an aqueous half-life (t1/2) of approximately 32 seconds at pH 7.4, which fundamentally limits its utility in many assay systems and drives reliance on stable analogs [1]. Second, different TP receptor agonists exhibit distinct potency rank orders (e.g., I-BOP with EC50 ≈0.43 nM versus U46619 with EC50 ≈80 nM in mesangial cells) and differential signaling bias across TPα and TPβ isoforms [2]. Third, TP receptor pharmacology exhibits significant tissue- and species-specific differences in ligand binding affinity and receptor density that preclude simple extrapolation from one experimental model to another [3].

Thromboxane CAS 66719-58-2: Head-to-Head Quantitative Differentiation Data for Scientific Procurement


Intrinsic Instability of TXA2 Versus Stable Analogs: Half-Life Comparison for Assay Design

Native thromboxane A2 (TXA2) exhibits a half-life (t1/2) of approximately 32 seconds at physiological pH (7.4), a property that imposes severe constraints on its direct use in most in vitro assay systems and necessitates the use of stable synthetic analogs such as U46619 [1]. In contrast, the monofluorinated analog 10-F-TxA2 demonstrates approximately 100,000-fold (10^5) greater stability than native TXA2, while retaining comparable potency in platelet aggregation assays and exhibiting superior integrin αIIbβ3 activation relative to the difluorinated analog F2-TxA2 [1]. This stability differential is not a trivial formulation issue but a fundamental physicochemical constraint that dictates experimental feasibility.

Platelet Biology Vascular Pharmacology Eicosanoid Research

Agonist Potency Hierarchy at TP Receptors: I-BOP vs U46619 Quantitative EC50 Comparison

In functional studies using rat mesangial cells, the potency rank order of TP receptor agonists was determined by competitive inhibition of radioligand binding and downstream functional responses. I-BOP exhibited an EC50 of 0.43 nM, which is approximately 186-fold more potent than U46619 (EC50 = 80 nM) and approximately 16-fold more potent than ONO-11113 (EC50 = 6.7 nM) [1]. This substantial potency differential has direct implications for experimental design: I-BOP achieves maximal receptor occupancy at substantially lower concentrations than U46619, potentially minimizing off-target effects at higher concentrations and enabling more physiologically relevant dosing in cellular and tissue-based assays.

Receptor Pharmacology Signal Transduction Renal Physiology

TP Receptor Antagonist Affinity Range: SQ29548 as High-Affinity Gold Standard for Receptor Occupancy Studies

Radioligand binding studies using [3H]SQ29548 on intact human platelets reveal a wide range of antagonist affinities spanning over three orders of magnitude. The potencies of TXA2/PG-END receptor antagonists to inhibit specific [3H]SQ29548 binding ranged from 1.2 nM to 6,200 nM, and these binding affinities corresponded directly to the ability of each antagonist to suppress human platelet aggregation induced by U46619 and collagen [1]. Notably, the combined TXA2 synthase inhibitor and receptor antagonist ridogrel binds to the TXA2/PG-END receptor with micromolar affinity (IC50 = 5.2 μM) and inhibits U46619- or collagen-induced platelet aggregation with ED50 values of 27 μM and 4.7 μM, respectively [1]. In contrast, pure TXA2 synthase inhibitors such as dazoxiben, dazmegrel, and pirmagrel showed no inhibition of [3H]SQ29548 binding at concentrations up to 10 μM, confirming their lack of direct TP receptor antagonistic activity [1].

Receptor Binding Platelet Aggregation Antagonist Pharmacology

Tissue- and Species-Specific TP Receptor Binding Affinity: Quantitative Kd and Bmax Differences Across Human and Rabbit Tissues

The TP receptor ligand [125I]BOP exhibits markedly different binding characteristics across species and tissues, which directly impacts experimental model selection and data interpretability. In rabbit vascular smooth muscle (VSM) cells, [125I]BOP bound with a dissociation constant (Kd) of 392 ± 8 pM and Bmax of 5,322 ± 200 sites/cell, whereas in human saphenous vein VSM cells, the Kd was 390 ± 120 pM with Bmax of 2,017 ± 322 sites/cell—representing a 2.6-fold lower receptor density in human VSM despite similar affinity [1]. Furthermore, human platelets exhibit two distinct binding sites for [125I]BOP (high-affinity: Kd = 118 ± 24 pM, Bmax = 121 ± 33 sites/platelet; low-affinity: Kd = 1.1 ± 0.47 nM, Bmax = 232 ± 23 sites/platelet), whereas rabbit platelets show only a single binding site (Kd = 415 ± 15 pM, Bmax = 594 ± 43 sites/platelet) [1]. The rank order of binding inhibition constants (IC50) for TXA2/PGH2 analogues was highly correlated between rabbit VSM and rabbit platelets (r = 0.963) but less correlated between human VSM and human platelets (r = 0.699), indicating that human VSM TP receptors may be pharmacologically distinct from platelet TP receptors [1].

Species Differences Receptor Density Vascular Smooth Muscle

TPα and TPβ Isoform Functional Coupling: Differential Signaling Outcomes for Agonist Selection

The two isoforms of the human thromboxane A2 receptor, TPα and TPβ, exhibit both common and distinct functional coupling profiles that influence downstream signaling outcomes. In HEK293 cells stably overexpressing TPα or TPβ, both isoforms couple similarly to Gα16 to affect increases in inositol 1,4,5-trisphosphate (IP3) and mobilization of intracellular calcium ([Ca2+]i) in response to the TP agonist U46619 [1]. However, when co-transfected with Gα12, both TP isoforms mediated [Ca2+]i mobilization without corresponding increases in IP3, indicating a PLC-independent calcium mobilization pathway [1]. Furthermore, TPα couples to GαS leading to increased cAMP production, whereas TPβ couples to Gαi, resulting in differential regulation of adenylyl cyclase activity [1]. Additionally, heterodimerization of TPα and TPβ enhances isoprostane-mediated signal transduction (specifically iPF2αIII and iPE2III) without altering responses to traditional thromboxane analogs, indicating that the receptor's signaling output is ligand-dependent and influenced by isoform stoichiometry [2].

Receptor Isoforms G Protein Coupling Calcium Signaling

Comparative Antithrombotic Efficacy: TP Receptor Blockade vs Synthase Inhibition vs Combination Therapy in Arterial Thrombosis Models

A comparative evaluation of TP receptor blockade (using L 670596) alone versus combination with TXA2 synthase inhibition (FCE 22178, causing >95% inhibition of platelet TXB2 production) was conducted in two animal models of arterial thrombosis. In the dog model of electrically induced coronary thrombosis, control occlusion time averaged 72 ± 29 minutes (n=14). L 670596 alone dose-dependently prolonged occlusion time, and the addition of FCE 22178 displaced the dose-occlusion time relationship in a parallel fashion without modifying receptor occupancy, demonstrating an additive antithrombotic effect [1]. In the rabbit model of copper coil-induced carotid artery thrombosis, control occlusion was very rapid at 14 ± 4 minutes (n=17), and neither aspirin nor FCE 22178 alone modified occlusion time. However, L 670596 caused dose-related receptor blockade and prolongation of occlusion time, and the combination with FCE 22178 significantly enhanced the antithrombotic effect of L 670596 at all doses tested [1]. The study concluded that full therapeutic potential of PGH2/TXA2 receptor antagonism is expressed at >90% platelet receptor occupancy [1].

Antithrombotic Coronary Thrombosis Combination Therapy

Thromboxane CAS 66719-58-2: Validated Research Applications Based on Quantitative Differentiation Evidence


Radioligand Binding Studies for TP Receptor Characterization Using [125I]BOP or [3H]SQ29548

For investigators characterizing TP receptor density and affinity across tissues or species, [125I]BOP provides high-affinity agonist binding data (Kd ranging from 118 pM to 1.1 nM in human platelets, 390-415 pM in VSM cells) while [3H]SQ29548 (affinity ≈10 nM in endothelial cells) serves as a high-affinity antagonist radioligand for displacement studies. The established antagonist affinity range (1.2 nM to 6,200 nM) provides a validated benchmark for assessing novel TP receptor ligands [1]. Given the documented tissue- and species-specific binding differences (e.g., two binding sites in human platelets versus one in rabbit platelets), parallel characterization in the intended experimental system is essential [2].

Functional Platelet Aggregation Assays Requiring Sustained TP Receptor Activation

Native TXA2 (t1/2 ≈32 seconds) is unsuitable for functional platelet aggregation assays requiring sustained TP receptor stimulation beyond seconds. U46619 is the established stable analog of choice, with extensive literature precedent in both human and animal platelet studies [1]. For investigators requiring higher potency with potentially reduced off-target effects at lower concentrations, I-BOP (EC50 = 0.43 nM, 186-fold more potent than U46619) offers a validated alternative in mesangial cell and platelet systems [2]. The choice between these agonists must account for the specific potency window required and the need for cross-study comparability.

Vascular Reactivity Studies in Isolated Vessel Preparations for Bypass Graft Research

In isolated organ bath studies using human saphenous vein and internal mammary artery preparations, TP receptor antagonists and TXA2 synthase inhibitors have been demonstrated to be more effective at reducing contraction induced by various spasmogens (PGE2, PGF2α, arachidonic acid) compared to aspirin [1]. This application is particularly relevant for preclinical evaluation of interventions aimed at preventing increased vascular reactivity in the post-operative period following coronary artery bypass grafting. The tissue-specific TP receptor pharmacology documented in human saphenous vein VSM (Kd = 390 ± 120 pM, Bmax = 2,017 ± 322 sites/cell) should inform ligand selection and concentration ranges [2].

TPα/TPβ Isoform-Specific Signaling Studies in Heterologous Expression Systems

For mechanistic studies dissecting TP receptor isoform-specific G protein coupling, the use of HEK293 cells stably overexpressing TPα (HEK.α10) or TPβ (HEK.β3) provides a validated platform [1]. The differential coupling of TPα to GαS (cAMP increase) versus TPβ to Gαi (cAMP decrease), combined with their identical coupling to Gα16 and Gα12, allows for precise mapping of downstream signaling pathways. U46619 serves as a reliable TP agonist for these studies, while the observation that TPα/TPβ heterodimerization enhances isoprostane but not traditional thromboxane analog signaling indicates that ligand selection must be carefully matched to the signaling readout of interest [2].

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